molecular formula C8H10N2 B8550494 4-Pyrazinyl-1-butene CAS No. 78210-56-7

4-Pyrazinyl-1-butene

Cat. No.: B8550494
CAS No.: 78210-56-7
M. Wt: 134.18 g/mol
InChI Key: VTXWAVDGZZPPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrazinyl-1-butene is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

78210-56-7

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-but-3-enylpyrazine

InChI

InChI=1S/C8H10N2/c1-2-3-4-8-7-9-5-6-10-8/h2,5-7H,1,3-4H2

InChI Key

VTXWAVDGZZPPIO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamine [prepared from a solution of butyl lithium in hexanes (100 mL, 2.5M) and diisopropylamine (25.3 g) at −35° C.] was treated with a solution of 2-methylpyrazine (23.5 g) in dry tetrahydrofuran (300 mL) at −20° C. The mixture was stirred at −20° C. for 1 hour then cooled to −78° C. and treated with a solution of allyl bromide (30.8 g) in dry tetrahydrofuran (300 mL). This mixture was warmed to room temperature and stirred at this temperature for 2 hours then left overnight and then treated with saturated ammonium chloride solution (50 mL) followed by water (200 mL). The mixture was then extracted twice with ether (200 mL). The combined extracts were dried over magnesium sulfate then evaporated. The residue was distilled to give the title compound (22 g) as a colourless oil, b.p. 70° C./1 mm Hg.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
30.8 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of lithium diisopropylamine [prepared from a solution of butyl lithium in hexanes (100 mL, 2.5M) and diispropylamine (25.3 g) at −35° C.] was treated with a solution of 2-methylpyrazine (23.5 g) in dry tetrahydrofuran (300 mL) at −20° C. The mixture was stirred at −20° C. for 1 hour then cooled to −78° C. and treated with a solution of allyl bromide (30.8 g) in dry tetrahydrofuran (300 mL). This mixture was warned to room temperature and stirred at this temperature for 2 hours then left overnight and then treated with saturated ammonium chloride solution (50 mL) followed by water (200 mL). The mixture was then extracted twice with ether (200 mL). The combined extracts were dried over magnesium sulfate then evaporated. The residue was distilled to give the title compound (22 g) as a colorless oil, b.p. 70° C./1 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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